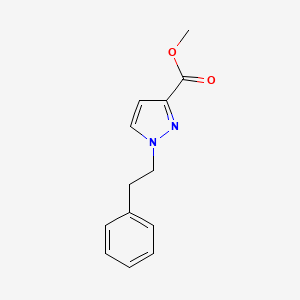
methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate, also known as Methylphenylpyrazole Carboxylate (MPPC), is a synthetic pyrazole derivative that has been recently studied for its potential applications in various scientific fields. MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it a useful and versatile molecule for research purposes.
Aplicaciones Científicas De Investigación
MPPC has been studied for its potential applications in various scientific fields, including biology, chemistry, and medicine. In biology, MPPC has been used to study the biochemical and physiological effects of various drugs on cells and organisms, as well as to study the mechanisms of action of enzymes and proteins. In chemistry, MPPC has been used to study the properties of drug-receptor interactions, as well as to develop new synthetic pathways and catalysts. In medicine, MPPC has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Mecanismo De Acción
MPPC is believed to act by binding to specific receptors on the surface of cells, resulting in the activation or inhibition of certain cellular processes. Specifically, MPPC has been found to interact with the G-protein coupled receptors (GPCRs) and the nuclear receptors (NRs). By binding to these receptors, MPPC can modulate the activity of various enzymes and proteins, resulting in changes in the biochemical and physiological properties of the cell or organism.
Biochemical and Physiological Effects
MPPC has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, MPPC has been found to modulate the activity of various enzymes and proteins, resulting in changes in the expression of genes, the production of hormones and neurotransmitters, and the release of inflammatory mediators. Additionally, MPPC has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPC has several advantages for use in laboratory experiments. Firstly, MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it easy to work with and handle. Additionally, MPPC has a low cost and is readily available, making it a suitable and cost-effective molecule for research purposes. However, there are some limitations to using MPPC in laboratory experiments. For example, MPPC has a relatively low solubility in water, and the synthesis process can be complicated and time-consuming.
Direcciones Futuras
There are several potential future directions for the research and application of MPPC. Firstly, further research into the biochemical and physiological effects of MPPC could be conducted in order to better understand its mechanism of action and its potential therapeutic applications. Additionally, research into the synthesis of MPPC could be conducted in order to develop more efficient and cost-effective methods for producing the molecule. Finally, research into the development of new synthetic pathways and catalysts could be conducted in order to expand the range of potential applications for MPPC.
Métodos De Síntesis
MPPC is synthesized through a multi-step process, beginning with the condensation of phenylacetic acid with ethylacetoacetate in the presence of sodium ethoxide. This reaction produces ethyl 2-phenylacetoacetate, which is then reacted with hydrazine to form 2-phenyl-2-hydrazinopropionic acid. Finally, the acid is heated with methyl iodide to produce MPPC.
Propiedades
IUPAC Name |
methyl 1-(2-phenylethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-10-15(14-12)9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGLBSLDLAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B6600216.png)

methanone](/img/structure/B6600228.png)



![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)

![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)